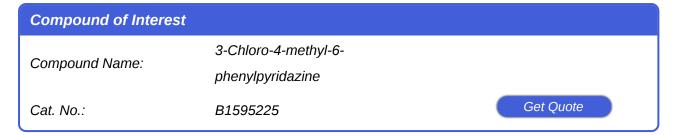


A Comparative Guide to the Pharmacokinetic Profiles of Substituted Pyridazines

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For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent feature in many biologically active compounds, valued for its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles.[1] This guide provides an objective comparison of the pharmacokinetic properties of several substituted pyridazine derivatives, supported by experimental data.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for a selection of substituted pyridazines from preclinical and clinical studies. This data highlights the variability in absorption, distribution, metabolism, and excretion (ADME) profiles that can be achieved through chemical modification of the pyridazine core.



Comp ound/ Drug Name	Speci es	Dosin g Route	Tmax (h)	Cmax (ng/m L)	AUC (ng·h/ mL)	Half- life (t1/2) (h)	Oral Bioav ailabil ity (%)	Protei n Bindi ng (%)	Prima ry Excre tion Route
GNE- A[2]	Mouse	Oral	-	-	-	-	88.0	96.7- 99.0	-
Rat	Oral	-	-	-	1.67	11.2	96.7- 99.0	-	
Dog	Oral	-	-	-	16.3	55.8	96.7- 99.0	-	
Monke y	Oral	-	-	-	-	72.4	96.7- 99.0	-	
Relug olix[1] [3][4] [5]	Huma n	Oral	~2.25	29 (at 40mg)	-	36-65	~12	68-71	Feces (81%)
Deucr avaciti nib[2] [6][7] [8]	Huma n	Oral	1.5-2.3	-	-	8-15	-	-	-
Pyrida zinone 19[9]	Mouse	Oral	-	-	-	-	Favora ble	-	-

Experimental Protocols

The data presented in this guide are derived from standard preclinical and clinical pharmacokinetic studies. The methodologies employed in these studies are outlined below.

In Vivo Pharmacokinetic Studies in Animals



A typical preclinical pharmacokinetic study involves the administration of the test compound to animal models, most commonly rodents (mice, rats) and non-rodents (dogs, monkeys), to evaluate its ADME properties.

- Animal Models and Dosing: Healthy, adult male and female animals are used. The
 compound is typically administered as a single dose via intravenous (IV) and oral (PO)
 routes to determine absolute oral bioavailability.[4]
- Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[4] The collected blood is processed to obtain plasma, which is then stored frozen until analysis.
- Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) using non-compartmental analysis.
 [4]

Human Pharmacokinetic Studies

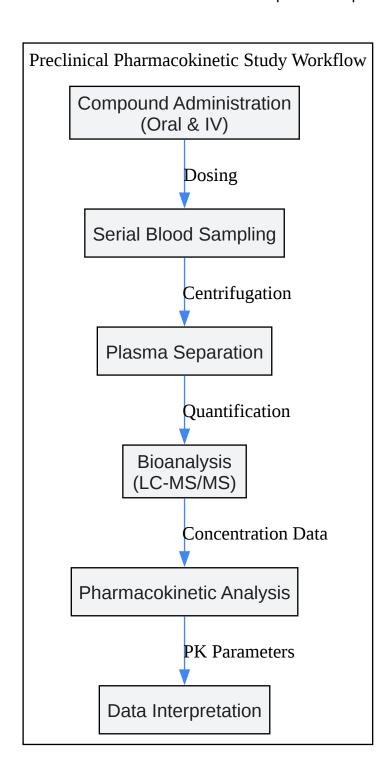
Clinical pharmacokinetic studies are conducted in healthy human volunteers to assess the safety and ADME properties of a new drug candidate.

- Study Design: These are often single-center, randomized, double-blind, placebo-controlled studies.[8] They can involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
- Dosing and Sample Collection: The drug is administered orally, and blood samples are
 collected at various time points to determine the plasma concentration profile. Urine and
 feces may also be collected to assess excretion pathways.[1]
- Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentrationtime data. Safety and tolerability are also monitored throughout the study.[8]



Visualizing the Experimental Workflow

The following diagram illustrates a standard workflow for a preclinical pharmacokinetic study.



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Caption: A typical workflow for a preclinical pharmacokinetic study.

Comparative Analysis of Pharmacokinetic Profiles

The substituted pyridazines presented in this guide exhibit a wide range of pharmacokinetic behaviors, underscoring the influence of specific substitutions on the core ring structure.

GNE-A, a potent and selective MET kinase inhibitor, demonstrates variable oral bioavailability across different preclinical species, ranging from low in rats (11.2%) to high in mice (88.0%).[2] This highlights the importance of evaluating pharmacokinetics in multiple species during drug development. Its high plasma protein binding (96.7-99.0%) suggests that a large fraction of the drug in circulation is bound to proteins and not immediately available for pharmacological activity.[2]

Relugolix, a nonpeptide GnRH receptor antagonist, has a relatively low oral bioavailability in humans of approximately 12%.[5] It exhibits a long elimination half-life of 36 to 65 hours, which is advantageous for once-daily dosing.[3] The primary route of elimination for Relugolix is through the feces, indicating significant biliary and/or unabsorbed drug excretion.[1]

Deucravacitinib, an allosteric inhibitor of tyrosine kinase 2 (TYK2), is rapidly absorbed in humans, with a Tmax of 1.5 to 2.3 hours.[8] Its half-life of 8-15 hours also supports a once-daily dosing regimen.[2][7] Studies have shown modest systemic accumulation after multiple doses. [2][6]

Pyridazinone 19, a c-Met tyrosine inhibitor, was noted to have favorable pharmacokinetic properties in mice, which contributed to its significant antitumor activity in a xenograft model.[9] While specific quantitative data is not provided here, its selection as a lead compound was based on these favorable properties.[9]

In conclusion, the pharmacokinetic profiles of substituted pyridazines can be significantly modulated by altering their chemical structures. This allows for the fine-tuning of ADME properties to achieve desired therapeutic outcomes, such as extended half-life for less frequent dosing and optimal bioavailability for effective systemic exposure. The data presented herein provides a valuable reference for researchers and scientists engaged in the design and development of novel pyridazine-based therapeutics.



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